molecular formula C10H8BrNO B1375564 8-Bromo-2-methylisoquinolin-1(2H)-one CAS No. 643069-17-4

8-Bromo-2-methylisoquinolin-1(2H)-one

Cat. No. B1375564
CAS RN: 643069-17-4
M. Wt: 238.08 g/mol
InChI Key: NDFMRXCNPWFPDB-UHFFFAOYSA-N
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Description

8-Bromo-2-methylisoquinolin-1(2H)-one is a chemical compound with the CAS Number: 643069-17-4 . It has a molecular weight of 238.08 and its IUPAC name is 8-bromo-2-methyl-1(2H)-isoquinolinone .


Synthesis Analysis

The synthesis of 8-Bromo-2-methylisoquinolin-1(2H)-one involves the use of potassium carbonate in DMF (N,N-dimethyl-formamide). The reaction is stirred for 3 days and then evaporated. The residue is partitioned between dilute aqueous sodium chloride solution and dichloromethane, re-extracting with dichloromethane twice more. The combined organic extracts are dried and evaporated affording a yellow solid .


Molecular Structure Analysis

The InChI code for 8-Bromo-2-methylisoquinolin-1(2H)-one is 1S/C10H8BrNO/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

8-Bromo-2-methylisoquinolin-1(2H)-one is a solid at room temperature . It should be stored sealed in a dry environment .

Scientific Research Applications

Photolytic Synthesis

8-Bromo-2-methylisoquinolin-1(2H)-one and its derivatives have been utilized in photolytic synthesis, a process that uses light to break chemical bonds. For instance, the photolysis of related compounds has been used to synthesize various alkaloids, such as pronuciferine and O-methylkreysiginone (Kametani et al., 1971).

Synthesis of Quinoline Derivatives

Another key application is in the synthesis of quinoline derivatives. These compounds are important in medicinal chemistry due to their biological and pharmacological activities. For example, 8-bromo-2-methylisoquinolin-1(2H)-one has been used as a starting material in the synthesis of various quinoline derivatives with potential therapeutic activities (Croisy-Delcey et al., 1991).

Photoremovable Protecting Group

This compound has also been investigated for its potential use as a photoremovable protecting group. Photoremovable protecting groups are used in the controlled release of active molecules upon exposure to light. 8-Bromo-2-methylisoquinolin-1(2H)-one demonstrates efficient photolysis under simulated physiological conditions, making it a candidate for use in biological studies (Zhu et al., 2006).

Inhibitors and Antitumor Activity

Compounds derived from 8-Bromo-2-methylisoquinolin-1(2H)-one have been studied for their inhibitory activities. For instance, quinoline-8-carboxamides, synthesized using derivatives of this compound, have shown inhibition of Poly(ADP-ribose)polymerase-1, an enzyme involved in DNA repair, with potential implications in cancer therapy (Lord et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

8-bromo-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFMRXCNPWFPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of (b) (180 mg, 0.8 mmol) in DMF (5 ml) was treated with potassium carbonate (140 mg) and methyl iodide (0.062 ml) and stirred for 3 days then evaporated. The residue was partitioned between dilute aqueous sodium chloride solution and dichloromethane, re-extracting with dichloromethane twice more. The combined organic extracts were dried and evaporated affording a yellow solid (180 mg, 94%).
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180 mg
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140 mg
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5 mL
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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